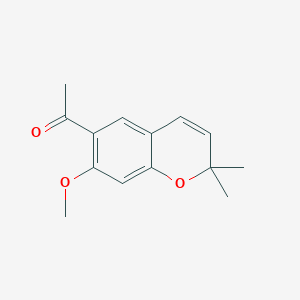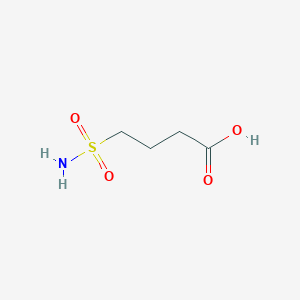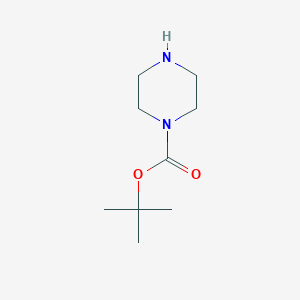
Encecalin
Overview
Description
Synthesis Analysis
The synthesis of encecalin and related linear acetylchromenes has been elegantly achieved through a process involving the regiospecific introduction of the C-prenyl group in the less reactive positions of ketones, followed by subsequent cyclisation. This method has provided a straightforward approach to synthesizing this compound (Ahluwalia, V. K., Prakash, C., & Gupta, R., 1982).
Molecular Structure Analysis
The molecular structure of this compound has been determined through various spectroscopic techniques, including NMR and mass spectrometry. These analyses have provided insight into the compound's structural characteristics, essential for understanding its chemical reactivity and biological activity.
Chemical Reactions and Properties
This compound participates in various chemical reactions due to its chromene core, influencing its physical and chemical properties. Its reactivity has been explored in the context of plant growth regulation, where it, along with eupatoriochromene, has been shown to affect seed germination and plant growth negatively (Merrill, G. B., 1989).
Scientific Research Applications
Insecticidal and Antifeedant Properties
Encecalin has been identified as having both antifeedant and insecticidal properties. It is effective against larvae of certain pests, such as Peridroma saucia and Plusia gamma. Research has shown that this compound can reduce larval growth, decrease survivorship of larvae fed on diets containing this compound, and is directly insecticidal to neonate larvae (Isman & Proksch, 1985).
Metabolism in Insects
This compound's metabolism in insects has been studied, particularly in the migratory grasshopper Melanoplus sanguinipes. The study identified metabolites formed and excreted by the grasshopper after administering this compound, providing insights into the insect's process of detoxification of hazardous compounds (Proksch, Isman, Witte, & Hartmann, 1987).
Role in Plant Hybridization
Research has shown that this compound is a principal component in Encelia californica but not in Encelia farinosa. In an F1 hybrid of these species, this compound was present, demonstrating its role in plant hybridization and diversity (Bjeldanes & Geissman, 1971).
Biotechnological Production
This compound has been produced in cell cultures and hairy roots of Helianthella quinquenervis, a medicinal plant used by the Tarahumara Indians. This study demonstrates the potential for biotechnological production of this compound, which could have various applications (Hernández-Altamirano et al., 2020).
Impact on Photosynthetic Activities
This compound has been evaluated for its effects on photosynthetic activities in chloroplasts isolated from spinach leaves. It acts as a Hill reaction inhibitor by inhibiting ATP synthesis, proton uptake, and electron flow in photosystem II (Castañeda, Mata, & Lotina‐Hennsen, 1998).
Plant Growth Regulation
This compound has been identified in yellow starthistle (Centaurea solstitialis L.) and has shown to retard seed germination and reduce the growth of weed and crop plant seedlings, suggesting its role as a plant growth regulator (Merrill, 1989).
Antiprotozoal Activity
This compound has been used as a key intermediate in synthesizing compounds with antiprotozoal activity. It has been found to be a promising lead compound in the search for new antiprotozoal agents (Harel et al., 2013).
Synthesis and Chemical Analysis
Studies have focused on the synthesis of this compound, which is critical for its utilization in various scientific applications. These syntheses have been essential in understanding this compound's structure and potential uses (Ahluwalia, Prakash, & Gupta, 1982).
Mechanism of Action
Target of Action
Encecalin is a chromene derivative found in various plant species, including Helianthella quinquenervis It’s known that chromenes, including this compound, have been found to retard seed germination and reduce radicle and hypocotyl growth of weed and crop plant seedlings .
Biochemical Pathways
Given its impact on seed germination and plant growth , it’s plausible that this compound interferes with the biochemical pathways involved in these processes
Result of Action
This compound has been found to retard seed germination and reduce radicle and hypocotyl growth of weed and crop plant seedlings . This suggests that this compound may have herbicidal properties. , indicating that it may have a localized effect in these organisms.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound in H. quinquenervis cell cultures varied with growth kinetics, being higher at the stationary phase This suggests that the production and potentially the action of this compound can be influenced by the growth conditions of the plant
properties
IUPAC Name |
1-(7-methoxy-2,2-dimethylchromen-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9(15)11-7-10-5-6-14(2,3)17-12(10)8-13(11)16-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVLCNREBFDEKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942824 | |
| Record name | 1-(7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20628-09-5 | |
| Record name | 1-(7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20628-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketone, 7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020628095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does encecalin affect photosynthesis?
A1: this compound acts as a Hill reaction inhibitor, disrupting the electron transport chain in photosynthesis. [] Specifically, it targets photosystem II, inhibiting electron flow between P680 and QA. [] This inhibition reduces ATP synthesis, proton uptake, and electron flow in isolated spinach chloroplasts. []
Q2: What is the molecular formula and weight of this compound?
A2: While not explicitly stated in the provided excerpts, based on its structure as a methoxy derivative of demethylthis compound, this compound likely has a molecular formula of C15H16O3 and a molecular weight of 244.28 g/mol.
Q3: Are there any spectroscopic data available for this compound?
A4: Although specific spectroscopic data is not detailed in the excerpts, several studies utilize NMR and MS techniques for structural elucidation and identification of this compound. [, , , , ] These techniques provide information about the compound's structure and purity.
Q4: Have any computational studies been conducted on this compound?
A5: Yes, molecular dynamics studies have investigated the interaction of this compound with calmodulin (CaM). [] These simulations revealed stable complex formation between this compound and CaM, supporting its potential as a calmodulin-targeting molecule. []
Q5: How does the methylation of demethylthis compound affect its biological activity?
A6: Methylation of demethylthis compound to form this compound generally increases its toxicity to insects. [, ] This difference in toxicity is attributed to variations in metabolism and detoxification, with insects excreting significantly more unchanged demethylthis compound compared to this compound. [, ]
Q6: What is the impact of structural modifications on the antiprotozoal activity of this compound derivatives?
A7: Modifications to the this compound scaffold, specifically the introduction of amine groups, significantly enhance antiprotozoal activity. [] Chromene and chromane-derived amines displayed potent activity against Plasmodium falciparum, Trypanosoma brucei rhodesiense, and Leishmania donovani. [] Notably, phenol derivatives exhibited even greater potency compared to chloroquine. []
Q7: What formulation strategies are employed to improve the delivery of this compound?
A8: Researchers have developed lacquer solutions containing standardized this compound extracts for topical administration in treating onychomycosis and vulvovaginal candidiasis. [, ] These formulations aim to enhance drug delivery and improve treatment outcomes.
Q8: How is this compound metabolized in insects?
A9: Insects primarily metabolize this compound by hydroxylating the geminal methyl groups. [, ] This metabolic process increases the polarity of this compound, making it more readily excretable and less toxic. [, ]
Q9: What is the effectiveness of this compound in treating fungal infections?
A10: this compound extracts have shown promise in treating various fungal infections. In clinical trials, topical application of Ageratina pichinchensis extract, standardized for this compound content, demonstrated efficacy against onychomycosis, interdigital tinea pedis, and vulvovaginal candidiasis. [, , ]
Q10: Has this compound demonstrated any activity against biofilm formation?
A11: Yes, extracts from Flourensia fiebrigii, containing this compound, exhibited significant activity against biofilm production by Pseudomonas aeruginosa and Staphylococcus aureus. [] This suggests potential applications for this compound in combating bacterial infections, particularly those associated with biofilms.
Q11: Which analytical techniques are used to identify and quantify this compound?
A11: Several analytical techniques are employed to study this compound, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify this compound in plant extracts and cell cultures. [, , ]
- High-Performance Liquid Chromatography (HPLC): Used to analyze the metabolism of chromenes, including this compound, in plants. [, ]
- Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS): Employed for metabolic profiling and identification of this compound in plant extracts. []
Q12: Are there any known alternatives to this compound for treating fungal infections?
A14: Yes, ciclopirox is a commonly used antifungal agent that serves as a positive control in clinical trials evaluating the effectiveness of Ageratina pichinchensis extract containing this compound. [, ] While both treatments demonstrated efficacy, no statistically significant differences were observed between them. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14805.png)










![1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14837.png)